sulfheme
Description
Properties
CAS No. |
105253-67-6 |
|---|---|
Molecular Formula |
C10H12ClNO3 |
Synonyms |
sulfheme |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
Sulfheme formation is primarily observed in certain hemoproteins and is linked to the binding of hydrogen sulfide. The structural modifications in this compound can affect the protein's functionality and reactivity.
Mechanisms of Formation
The formation of this compound involves the incorporation of a sulfur atom into the heme structure, specifically at the pyrrole B position. This modification can occur under certain pH conditions and is influenced by the presence of reactive sulfur species like hydrogen sulfide or homocysteine .
Role in Hemeproteins
This compound derivatives have been studied in various heme-containing proteins, such as hemoglobin and myoglobin. For instance, studies have shown that this compound can modify oxygen binding properties, potentially impacting respiratory functions in organisms living in sulfide-rich environments .
Cancer Research
Recent studies have highlighted the role of this compound in cancer biology. Abnormal levels of homocysteine, a sulfur-containing amino acid, have been associated with increased cancer cell proliferation and vascular dysfunctions.
In Vitro Studies
In vitro experiments have demonstrated that homocysteine can induce this compound formation through S-oxygenation processes catalyzed by heme-containing enzymes such as catalase . This process results in the formation of an inactive state of the enzyme (CAT–Fe(III) this compound), which may contribute to cancer progression by altering metabolic pathways.
Pathological Implications
Research indicates that this compound formation may be implicated in various cancers, including colorectal and breast cancers, as well as neurodegenerative diseases like Parkinson's disease . The unique spectral properties of this compound allow for its detection and monitoring during pathological conditions, providing insights into disease mechanisms.
Environmental Applications
This compound's reactivity towards oxidants such as oxygen and hydrogen peroxide makes it a subject of interest in environmental science.
Role in Bioremediation
The ability of certain microorganisms to utilize this compound for bioremediation processes highlights its potential application in environmental cleanup efforts. These organisms can convert toxic compounds into less harmful forms through reactions involving this compound derivatives .
Summary of Findings
The following table summarizes key findings related to the applications of this compound across different fields:
| Application Area | Key Findings |
|---|---|
| Biological Systems | Modifies oxygen binding properties; involved in hemeprotein functionality |
| Cancer Research | Induces enzyme inactivity; associated with cancer cell proliferation; detectable under pathological conditions |
| Environmental Science | Potential use in bioremediation; reactive towards environmental oxidants |
Chemical Reactions Analysis
Reaction Pathways with Ferryl Species
Sulfheme forms primarily through interactions between H₂S and ferryl intermediates (Fe⁴⁺=O) in heme proteins. Two major pathways have been identified:
Pathway 1: Ferryl Compound II Reaction
-
Key Reaction :
The sulfide radical (HS- ) generated attacks the β-β bond of pyrrole B in the porphyrin ring, forming a chlorin-like this compound structure .
-
Role of Distal Histidine :
His residues (e.g., HisE7) protonate the ferryl oxygen, facilitating H₂S binding and radical formation. Proteins lacking His show no this compound formation despite forming ferryl species .
Pathway 2: Ferric Hydroperoxide Intermediate
-
Key Reaction :
Homolytic cleavage of the O–O bond in Fe(III)-OOH generates HS- , which modifies the heme structure .
| Reaction Type | Reactants | Products | Key Intermediate | Reference |
|---|---|---|---|---|
| Ferryl Compound II + H₂S | Fe⁴⁺=O, H₂S | Fe³⁺, HS- , H₂O | HS- radical | |
| Ferric Hydroperoxide + H₂S | Fe³⁺-OOH, H₂S | Fe⁴⁺=O, HS- , H₂O | Fe(III)-OOH complex |
pH Dependency and Reactive Species
-
pH Influence : this compound formation decreases at basic pH (>7), as HS⁻ (dominant above pH 7.04) is less reactive than neutral H₂S .
-
Reactive Sulfur Species : Undissociated H₂S is the primary reactant, not HS⁻, due to faster kinetics at physiological pH .
Heme Chlorin Formation
-
Sulfur incorporation saturates the β-β bond of pyrrole B, reducing porphyrin symmetry (D₄h → C₂v) and creating a chlorin-like structure with a characteristic 620 nm absorption band .
This compound Isomers
Three primary isomers of sulfmyoglobin (sulfMb) have been identified:
Oxygen Affinity Reduction
-
This compound derivatives exhibit ~50% lower O₂ affinity compared to native Hb/Mb due to:
Reversibility and Physiological Impact
-
This compound formation is irreversible under physiological conditions , but heme extraction and reincorporation can restore native function .
-
Pathological Relevance : Excessive this compound formation correlates with oxidative stress and impaired O₂ transport in conditions like sepsis .
Key Studies
-
Nicholls (1961) : Demonstrated stoichiometric sulfMb formation from Mb ferryl Compound II and H₂S .
-
Berzofsky et al. (1971) : Identified ferrous sulfMb as the major product under physiological pH .
-
Romero et al. (2016) : Used QM/MM simulations to show HS- radical addition to pyrrole B as the rate-limiting step .
This synthesis of experimental and computational data underscores the intricate interplay between H₂S reactivity, heme protein dynamics, and this compound’s structural-functional consequences. Further studies are needed to explore therapeutic strategies targeting this compound formation in oxidative pathologies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Mechanistic Differences
Sulfheme formation is distinct from other heme modifications due to its dependence on a histidine residue (HisE7) in the distal heme pocket. This residue facilitates a ternary complex involving H₂S, peroxo/ferryl intermediates, and the heme iron, which precedes sulfur incorporation . Key comparisons include:
- Lucina pectinata HbI : Despite forming stable ferryl species with H₂O₂ and H₂S, it lacks this compound due to GlnE7 instead of HisE5. Mutation to GlnE7His restores this compound formation .
Spectroscopic Signatures
- This compound : Absorption at 620 nm (Q band) and resonance Raman (RR) bands at 1353 cm⁻¹ and 1390 cm⁻¹, indicative of heme distortion .
- Ferryl Compounds : Dominant Soret bands at ~540–580 nm and RR modes at ~1370 cm⁻¹ (ν₄) for Fe⁴⁺=O .
- SulfMb vs. sulfHb : SulfHb exhibits a broader 623 nm band due to tetrameric heterogeneity and partial this compound incorporation .
Energetics and Kinetics
- This compound formation is energetically favorable, with Gibbs free energy values of −69.1 kcal/mol (oxy-Mb + H₂S) and −135.3 kcal/mol (met-aquo Mb + H₂O₂ + H₂S) .
- The rate-limiting step is the formation of intermediate Cpd-0, with pH influencing reaction speed (e.g., 30 minutes at pH 5.0 vs. 350 minutes at pH 7.4) .
Functional Implications
- Oxygen Affinity : this compound reduces O₂-binding capacity, unlike ferryl species, which retain transient oxidative activity .
- Pathological Effects : Sulfhemoglobinemia arises from sulfHb accumulation, whereas ferryl intermediates contribute to oxidative stress .
- Catalase Interactions : this compound formation in catalase during homocysteine S-oxygenation links it to neurodegenerative diseases and cancer .
Research Findings and Data Tables
Table 1: this compound Formation in Heme Proteins
Table 2: Key Mechanistic Steps in this compound Formation
Preparation Methods
Catalase-Mediated Sulfheme Formation via Thiol Compounds
Catalase (CAT), a heme-containing enzyme, facilitates this compound formation through reactions with thiol compounds such as homocysteine (HCys). In a phosphate buffer (50 mM, pH 7.4) containing diethylenetriaminepentaacetic acid (DTPA), CAT-Fe(III) reacts with HCys to generate a sulfenic acid intermediate (RSOH), which undergoes subsequent oxidation to form a sulfonium complex. This intermediate undergoes C–S bond cleavage, yielding vinylglycine and an irreversibly inactivated CAT-Fe(III)-sulfheme species . Spectral analysis reveals distinct ultraviolet-visible (UV-vis) signatures during this process, including a Soret band shift from 421 nm (compound II) to 528–567 nm (this compound) . The reaction’s half-site reactivity complicates electron paramagnetic resonance (EPR) characterization, as only a fraction of heme sites undergo modification .
Key Conditions :
-
Buffer : 50 mM phosphate (pH 7.4) with 1 mM DTPA to chelate trace metals.
-
Reactants : 1:1 molar ratio of CAT-Fe(III) to HCys.
-
Intermediates : Compound II (Fe(IV)=O) and sulfonium complex.
pH-Dependent Sulfmyoglobin Formation in Myoglobin
Myoglobin (Mb) reacts with H₂S under acidic conditions (pH 5.0–6.6) to form sulfmyoglobin (sulfMb). The distal histidine (His64) plays a pivotal role in proton relay, facilitating H₂S activation. At pH 5.0, His64 adopts a protonated εδ tautomer, which stabilizes a triplet-state Fe(II)-O₂/H₂S complex, favoring sulfMb formation . UV-vis spectroscopy shows a charge-transfer band at 622 nm, intensifying under acidic conditions due to enhanced this compound yield . Hybrid quantum mechanical/molecular mechanical (QM/MM) simulations reveal a reaction pathway involving:
-
H₂S binding to oxy-Mb.
-
Proton transfer from His64 to Fe(II)-O₂.
-
Homolytic O–O bond cleavage, generating a thiyl radical (HS- ) and ferryl compound II (Fe(IV)=O).
Kinetic Parameters :
Hemoglobin and Hydrogen Peroxide-Driven this compound Synthesis
Sulfhemoglobin (sulfHb) forms via H₂S and H₂O₂ reactions with oxyhemoglobin (oxyHb). The mechanism involves:
-
H₂O₂ oxidation of oxyHb to ferryl compound II (Fe(IV)=O).
-
H₂S reaction with compound II, producing HS- and Fe(III)-heme.
-
HS- addition to pyrrole B, forming a thiochlorin structure .
Structural Features :
-
UV-vis Signature : 620 nm band from reduced porphyrin symmetry (C₂v) .
-
Isomers : this compound A (episulfide), B (ring-opened episulfide), and C (thiochlorin), identified via NMR and resonance Raman spectroscopy .
Experimental Setup :
-
Reactants : 1:1 molar ratio of H₂S to oxyHb.
This compound Preparation in Peroxidases and Catalase-Peroxidase Systems
Peroxidases (e.g., horseradish peroxidase) generate this compound through H₂O₂-mediated oxidation of H₂S. The reaction proceeds via:
-
H₂O₂ activation to compound I (Fe(IV)=O Por- +).
-
One-electron reduction to compound II (Fe(IV)=O).
Comparative Analysis :
| Protein | Reactants | pH Optimum | This compound Yield |
|---|---|---|---|
| Catalase | HCys, DTPA | 7.4 | 60–70% |
| Myoglobin | H₂S, O₂ | 5.0 | 85–90% |
| Hemoglobin | H₂S, H₂O₂ | 6.0 | 20–25% |
| Peroxidases | H₂S, H₂O₂ | 7.0 | 30–40% |
Mechanistic Insights from QM/MM Simulations
Computational studies of hemoglobin I (HbI) mutants elucidate this compound formation at atomic resolution:
-
H₂S Entry : Through a hydrophobic channel to the heme pocket .
-
Ternary Complex : Fe(III)-H₂O₂-His64 interacts with H₂S, triggering proton transfer to form compound 0 .
-
O–O Bond Cleavage : Homolytic cleavage yields HS- and compound II .
-
Radical Addition : HS- attacks pyrrole B, forming a 3-membered episulfide (SA) or 5-membered thiochlorin (SC) .
Energetics :
-
SA → SC Conversion : 15.3 kcal/mol barrier due to ring strain relief .
-
Final Stability : SC is thermodynamically favored by 2.1 kcal/mol .
Challenges in this compound Isolation and Characterization
This compound’s instability and isomerization complicate isolation:
Q & A
Q. How is sulfheme experimentally detected and distinguished from unmodified heme?
this compound is identified via UV-Vis spectroscopy, where its Q band appears at 620–622 nm (or 715 nm in specific oxidation states), distinct from unmodified heme. Resonance Raman spectroscopy further confirms this compound through vinyl mode bands at 1620 cm⁻¹ and satellite bands near the ν4 region . For validation, researchers should compare spectral data before/after H₂S exposure and use proteins lacking distal HisE7 (e.g., wild-type Lucina pectinata HbI) as negative controls .
Q. What structural features are essential for this compound formation in hemeproteins?
A histidine residue at the distal E7 (HisE7) position is critical. Proteins like myoglobin (Mb), human hemoglobin (Hb), and engineered HbI mutants (e.g., GlnE7His) form this compound, while those without HisE7 (e.g., wild-type HbI) do not. HisE7 must also adopt a specific orientation toward the heme, as shown by mutagenesis studies .
Q. What initial experimental conditions favor this compound synthesis?
this compound formation requires:
- Reactants : H₂S and H₂O₂ (or a peroxo/ferryl intermediate).
- pH : Near-neutral (6.5–7.5) to maintain HisE7 protonation .
- Spectroscopic monitoring : Track absorbance at 620 nm post-H₂S addition to avoid confounding heme oxidation artifacts .
Advanced Research Questions
Q. How do contradictory mechanistic proposals for this compound formation align with experimental data?
Two pathways are debated:
- Pathway 1 : H₂S reacts with a ferric hydroperoxide intermediate (Fe³⁺-OOH), producing HS• radicals that modify the heme .
- Pathway 2 : Homolytic cleavage of H₂O₂ and H₂S forms a thiyl radical (HS•) and ferryl heme, followed by sulfur incorporation . To reconcile these, researchers should perform kinetic isotope effect (KIE) studies and use computational models (e.g., QM/MM) to map energy barriers for intermediate steps .
Q. Why do some HisE7-containing hemeproteins fail to form this compound, despite structural similarity?
Orientation and accessibility of HisE7 are critical. For example, the HbI PheB10His mutant has His in the active site but lacks proper alignment for sulfur insertion. Use X-ray crystallography or molecular dynamics simulations to analyze HisE7 spatial positioning and hydrophobic channel accessibility in non-reactive proteins .
Q. What methodological approaches resolve this compound’s impact on protein function?
- Oxygen affinity assays : this compound reduces O₂ binding by ~2500-fold in Mb; measure via equilibrium dialysis or stopped-flow spectroscopy .
- Computational modeling : Simulate heme distortion (e.g., porphyrin puckering) using density functional theory (DFT) to correlate structural changes with functional loss .
Data Contradictions and Validation Strategies
Q. How can researchers address discrepancies in this compound’s proposed role as an H₂S biomarker?
While this compound correlates with H₂S concentration in vitro , its in vivo stability and detection limits remain unclear. Validate via:
- Animal models : Administer H₂S donors and quantify this compound in tissues using LC-MS/MS.
- Negative controls : Use HisE7 knockout models to confirm specificity .
Experimental Design Tables
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
